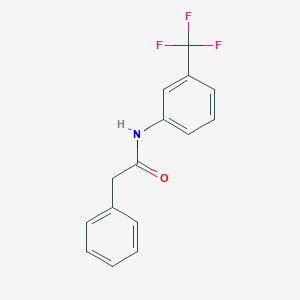

3'-Trifluoromethyl-2-phenylacetanilide

Übersicht

Beschreibung

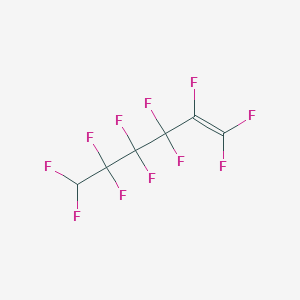

3'-Trifluoromethyl-2-phenylacetanilide is a compound that is likely to possess a trifluoromethyl group attached to a biphenyl structure, given the similarity in naming to the synthesized compound 3-(Trifluoromethyl)-1,1′-biphenyl . The presence of the trifluoromethyl group is indicative of the compound's potential for unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are often sought after in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of related trifluoromethyl compounds, such as 3-(Trifluoromethyl)-1,1′-biphenyl, involves modified Gomberg condensation, which is a reaction that forms biphenyls through the coupling of aryl radicals . This process uses t-BuNO_2 as a diazotization reagent and copper as a catalyst, indicating that the synthesis of 3'-Trifluoromethyl-2-phenylacetanilide might involve similar reagents and catalysts to introduce the trifluoromethyl group onto the aromatic ring.

Molecular Structure Analysis

While the provided data does not include direct information on the molecular structure of 3'-Trifluoromethyl-2-phenylacetanilide, it can be inferred that the compound would exhibit a structure with a trifluoromethyl group influencing the overall conformation and electronic distribution of the molecule. The related compound (Z)-4,4,4-trifluoro-3-(2-hydroxyethylamino)-1-(2-hydroxyphenyl)-2-buten-1-one shows a nearly planar molecular skeleton, which is stabilized by intramolecular hydrogen bonding . This suggests that 3'-Trifluoromethyl-2-phenylacetanilide may also exhibit a planar structure, potentially stabilized by similar intramolecular interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Trifluoromethyl-2-phenylacetanilide are not explicitly described in the provided data. However, the trifluoromethyl group is known to impart unique properties to compounds, such as increased metabolic stability and lipophilicity, which could be relevant for the compound's potential applications. The related compound's spectroscopic studies, including IR, Raman, UV-visible, and NMR spectroscopies, suggest that similar analytical techniques could be used to characterize the physical and chemical properties of 3'-Trifluoromethyl-2-phenylacetanilide .

Wissenschaftliche Forschungsanwendungen

Copper-mediated Trifluoromethylation

The development of copper-mediated trifluoromethylation techniques has significantly advanced the field of organic synthesis. Such methodologies facilitate the incorporation of trifluoromethyl groups into aryl and heteroaryl boronic acids, leading to the creation of trifluoromethylated arenes. This process is essential for modifying the properties of organic molecules, making them more suitable for drug development and agricultural applications (Zhang & Bie, 2016).

Oxidative Trifluoromethylation

Oxidative trifluoromethylation reactions represent another significant application, employing (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in the presence of oxidants. This methodology has been instrumental in constructing carbon-CF3 bonds, particularly for modifying terminal alkynes, tertiary amines, arenes, and heteroarenes, enhancing their utility in pharmaceutical and agrochemical sectors (Chu & Qing, 2014).

Catalytic Fluoromethylation

Photoredox catalysis has emerged as a powerful tool for the fluoromethylation of carbon-carbon multiple bonds, including trifluoromethylation and difluoromethylation. This approach has broadened the scope of organofluorine chemistry, allowing for the efficient synthesis of compounds bearing CF3 and CF2H groups, which are crucial for pharmaceutical and agrochemical applications (Koike & Akita, 2016).

Fluoride-Rebound Mechanism for C(sp3)-CF3 Bond Formation

An innovative fluoride-rebound mechanism has been discovered for the formation of C(sp3)-CF3 bonds, providing a novel pathway for the synthesis of trifluoromethylated compounds. This mechanism, involving the catalytic cleavage and reformation of a C–F bond, has potential applications in synthesizing radioactive fluoride substituents for positron emission tomography (Levin et al., 2017).

Alpha-Trifluoromethylated Carbanion Synthons

The development of alpha-trifluoromethylated carbanion synthons has opened new avenues for the synthesis of partially fluorinated compounds, which play a significant role in the pharmaceutical industry. These synthons facilitate the introduction of trifluoromethyl groups into target molecules, enhancing their therapeutic properties (Uneyama, Katagiri, & Amii, 2008).

Eigenschaften

IUPAC Name |

2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(10-12)19-14(20)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZJXXWDKOAELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173002 | |

| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Trifluoromethyl-2-phenylacetanilide | |

CAS RN |

1939-21-5 | |

| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001939215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1939-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Trifluoromethyl-2-phenylacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-3'-(TRIFLUOROMETHYL)ACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)